molecular formula C10H8N4O3 B157038 Nifurprazine CAS No. 1614-20-6

Nifurprazine

Cat. No.: B157038
CAS No.: 1614-20-6
M. Wt: 232.20 g/mol
InChI Key: XDWLRMBWIWKFNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nifurprazine can be synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfural with hydrazine hydrate to form 5-nitrofurfurylidene hydrazine. This intermediate is then reacted with 3-chloropyridazine to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nifurprazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Nifurprazine: this compound stands out due to its potent trypanocidal activity and its ability to redox-cycle, making it highly effective against Trypanosoma species. Its unique mechanism of action and broad-spectrum antibacterial properties further distinguish it from other nitrofuran derivatives .

Properties

IUPAC Name

6-[2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWLRMBWIWKFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862715
Record name 6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-20-6
Record name Nifurprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1614-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antimicrobial spectrum of Nifurprazine?

A1: this compound exhibits potent activity against various fish-pathogenic bacteria. Studies have demonstrated its efficacy against Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. isolated from marine organisms [, ]. Notably, this compound has shown 20 to 300 times greater antibacterial activity compared to established agents like nitrofurazone, furazolidone, chloramphenicol, and chlortetracycline [].

Q2: How does the efficacy of this compound compare to other nitrofuran derivatives?

A2: Research indicates that this compound demonstrates superior preventive effects against bacterial infections in eels compared to well-known nitrofuran derivatives [].

Q3: How does the temperature affect the toxicity of this compound in fish?

A4: Research on Ayu fish (Plecoglossus altivelis) revealed that the minimum lethal concentrations of this compound hydrochloride varied with temperature, with lower temperatures corresponding to increased toxicity [].

Q4: How does the administration method of this compound affect its therapeutic efficacy?

A6: In ayu fish infected with Vibrio anguillarum, bathing in this compound solutions at various concentrations and durations demonstrated good therapeutic effects. Notably, the effectiveness of the treatment was influenced by the chosen concentration and immersion time [].

Q5: Are there known instances of bacterial resistance to this compound?

A7: Research suggests that R factors, which are genetic elements that can be transferred between bacteria, can confer reduced sensitivity to nitrofurans, including this compound []. This highlights the potential for the development of resistance to this class of antibiotics, particularly with widespread or prolonged use.

Q6: What analytical methods are used to detect and quantify this compound?

A8: Researchers have employed microbiological assays using Bacillus subtilis and Bacillus cereus var. mycoides as indicator organisms to detect this compound in various biological samples, including milk, blood serum, bile, urine, muscle, kidney, and liver tissues []. These methods rely on the inhibition of bacterial growth by this compound, allowing for the determination of its concentration in a given sample.

Q7: Are there any known allergic reactions to this compound?

A9: Yes, there have been reported cases of contact allergy to this compound (Carofur) [, ]. This highlights the importance of considering potential hypersensitivity reactions, especially in individuals with known allergies to nitrofuran derivatives.

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